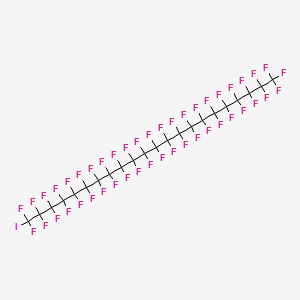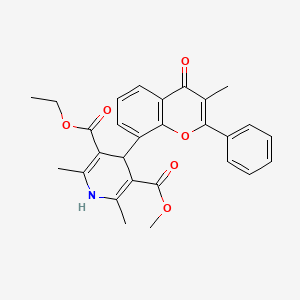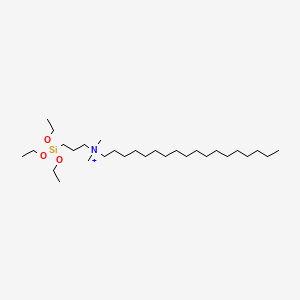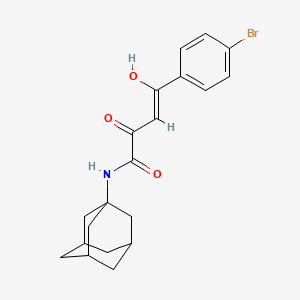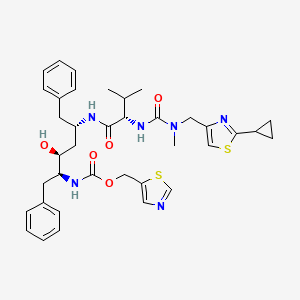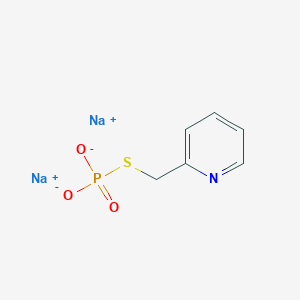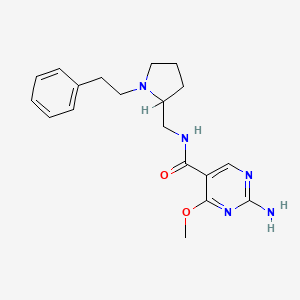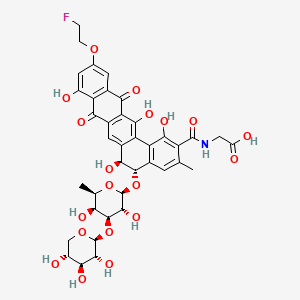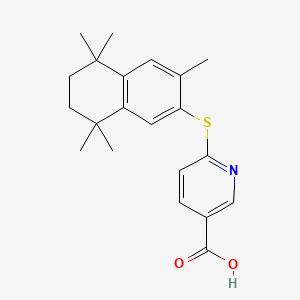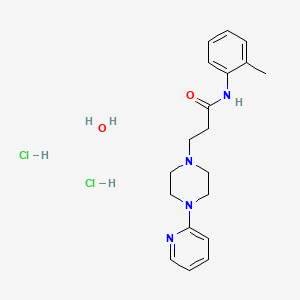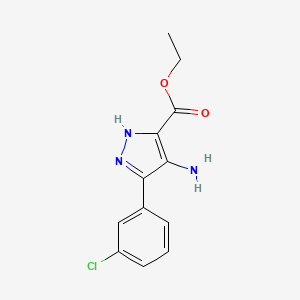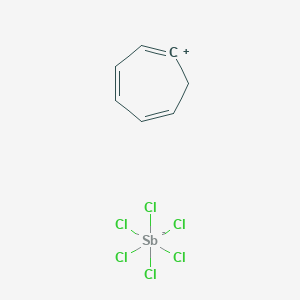
Tropylium hexachloroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropylium hexachloroantimonate is a chemical compound consisting of the tropylium ion (C₇H₇⁺) and the hexachloroantimonate anion (SbCl₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tropylium hexachloroantimonate can be synthesized by reacting cycloheptatriene with antimony pentachloride (SbCl₅) in the presence of a suitable solvent like dichloromethane. The reaction proceeds as follows: [ \text{C₇H₈ + SbCl₅ → C₇H₇SbCl₆ + HCl} ] This reaction typically occurs at low temperatures to ensure the stability of the tropylium ion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tropylium hexachloroantimonate undergoes various chemical reactions, including:
Oxidation: The tropylium ion can participate in oxidation reactions, often facilitated by its aromatic nature.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Nucleophiles: Including halides, amines, and alcohols.
Major Products: The reactions typically yield substituted tropylium compounds or oxidized products, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Tropylium hexachloroantimonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes that involve electron transfer and redox reactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which tropylium hexachloroantimonate exerts its effects involves the delocalization of the positive charge over the seven carbon atoms of the tropylium ion. This delocalization stabilizes the ion and enhances its reactivity in various chemical reactions. The hexachloroantimonate anion acts as a counterion, balancing the charge and contributing to the overall stability of the compound .
Comparaison Avec Des Composés Similaires
Tropylium tetrafluoroborate (C₇H₇BF₄): Similar in structure but with a different counterion.
Tropylium perchlorate (C₇H₇ClO₄): Another variant with perchlorate as the counterion.
Uniqueness: Tropylium hexachloroantimonate is unique due to the specific properties imparted by the hexachloroantimonate anion. This anion provides distinct reactivity and stability characteristics compared to other tropylium salts, making it particularly useful in certain chemical processes .
Propriétés
Numéro CAS |
26810-97-9 |
|---|---|
Formule moléculaire |
C7H7Cl6Sb |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
cyclohepta-1,3,5-triene;hexachloroantimony(1-) |
InChI |
InChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
OKEPGJWIIBYKLG-UHFFFAOYSA-H |
SMILES canonique |
C1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


